molecular formula C14H16F3N3O4S B12149700 N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-[3-(trifluoromethyl)phenyl]glycinamide

N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-[3-(trifluoromethyl)phenyl]glycinamide

Cat. No.: B12149700
M. Wt: 379.36 g/mol
InChI Key: QTNGUHLOQVIBRZ-UHFFFAOYSA-N
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Description

N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-[3-(trifluoromethyl)phenyl]glycinamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a tetrahydrothiophene ring with a sulfone group, a trifluoromethyl-substituted phenyl group, and a glycinamide moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-[3-(trifluoromethyl)phenyl]glycinamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of N2-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-[3-(trifluoromethyl)phenyl]glycinamide may involve optimization of the above synthetic routes to improve yield, reduce costs, and ensure scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-[3-(trifluoromethyl)phenyl]glycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H~2~O~2~), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH~4~)

    Substitution: Electrophiles such as halogens, nitrating agents

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

Mechanism of Action

The mechanism of action of N2-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-[3-(trifluoromethyl)phenyl]glycinamide involves its interaction with GIRK channels. These channels are key effectors in GPCR signaling pathways that modulate cellular excitability. The compound acts as a GIRK channel activator, enhancing the flow of potassium ions into the cell, which leads to hyperpolarization and reduced cellular excitability . This mechanism is particularly relevant in the context of pain perception, epilepsy, and anxiety .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-[3-(trifluoromethyl)phenyl]glycinamide is unique due to its specific combination of structural features, including the trifluoromethyl-substituted phenyl group and the glycinamide moiety. This unique structure contributes to its potent and selective activity as a GIRK channel activator, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C14H16F3N3O4S

Molecular Weight

379.36 g/mol

IUPAC Name

2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C14H16F3N3O4S/c15-14(16,17)9-2-1-3-10(6-9)19-12(21)7-18-13(22)20-11-4-5-25(23,24)8-11/h1-3,6,11H,4-5,7-8H2,(H,19,21)(H2,18,20,22)

InChI Key

QTNGUHLOQVIBRZ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NCC(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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